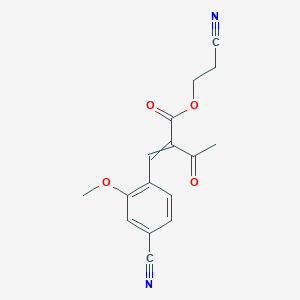
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various organic compounds and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate typically involves the reaction of 2-cyanoethyl acetate with 4-cyano-2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity .
化学反応の分析
Types of Reactions
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions are complex and depend on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
- 2-Cyanoethyl (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
- 2-Cyanoethyl (4S)-4-(4-cyano-2-methoxyphenyl)-5-hydroxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Uniqueness
What sets 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate apart from similar compounds is its specific structure, which allows for unique reactivity and applications. Its dual cyano groups and methoxybenzylidene moiety provide distinct chemical properties that are valuable in various synthetic and industrial processes .
特性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
2-cyanoethyl 2-[(4-cyano-2-methoxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)14(16(20)22-7-3-6-17)9-13-5-4-12(10-18)8-15(13)21-2/h4-5,8-9H,3,7H2,1-2H3 |
InChIキー |
RFJLQSVKIAMLCX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CC1=C(C=C(C=C1)C#N)OC)C(=O)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















